molecular formula C18H20N2O3S B2487269 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide CAS No. 1448033-48-4

6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2487269
CAS No.: 1448033-48-4
M. Wt: 344.43
InChI Key: HJRQOGCWYBYKEU-UHFFFAOYSA-N
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Description

6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The methoxy and thiophene groups further modulate its activity, enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .

Properties

IUPAC Name

6-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-4-7-17(24-11)16(23-3)10-19-18(21)15-8-12-5-6-13(22-2)9-14(12)20-15/h4-9,16,20H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRQOGCWYBYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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